

Characterization of 1-Phenyl-2,5-dihydro-1H-pyrrole: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-2,5-dihydro-1H-pyrrole

Cat. No.: B171779

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Abstract

1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motif, featuring a partially saturated pyrrole ring attached to a phenyl group, serves as a versatile scaffold for the synthesis of a variety of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the characterization of **1-Phenyl-2,5-dihydro-1H-pyrrole**, including its synthesis, physical and spectroscopic properties, and a detailed experimental protocol for its preparation.

Physicochemical Properties

While specific experimental data for the physical properties of **1-Phenyl-2,5-dihydro-1H-pyrrole** are not widely reported in publicly available literature, estimations based on its structure and related compounds can be made.

Property	Predicted Value
Molecular Formula	C ₁₀ H ₁₁ N
Molecular Weight	145.20 g/mol
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid
Boiling Point	Estimated to be in the range of 250-270 °C at atmospheric pressure
Solubility	Likely soluble in common organic solvents such as chloroform, dichloromethane, and methanol
CAS Number	103204-12-2

Synthesis

A plausible and commonly employed method for the synthesis of N-substituted 3-pyrrolines is the reaction of a primary amine with a cis-1,4-dihalo-2-butene.^[1] For the preparation of **1-Phenyl-2,5-dihydro-1H-pyrrole**, this involves the reaction of aniline with cis-1,4-dichloro-2-butene.

Experimental Protocol: Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole

Materials:

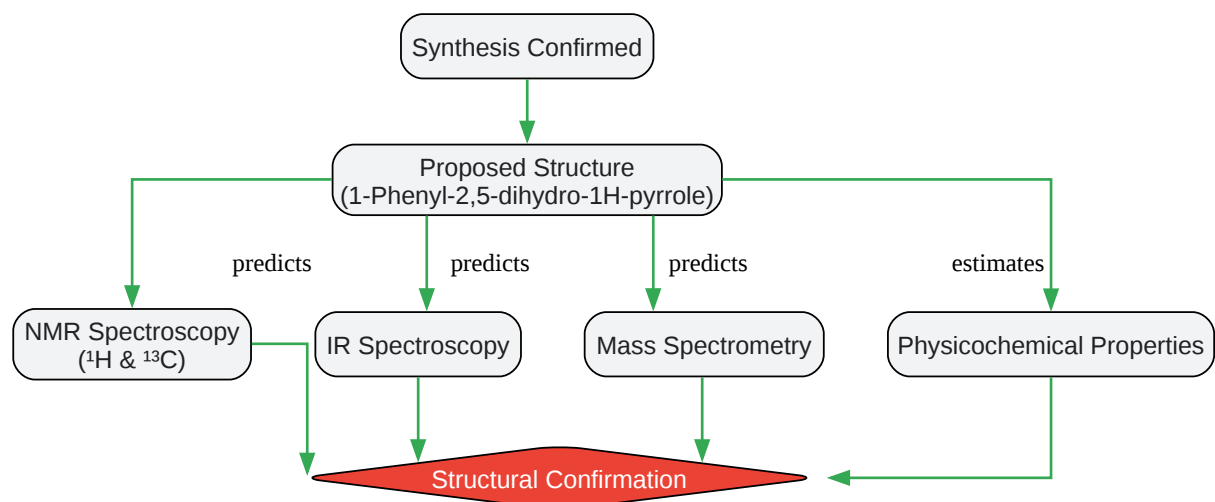
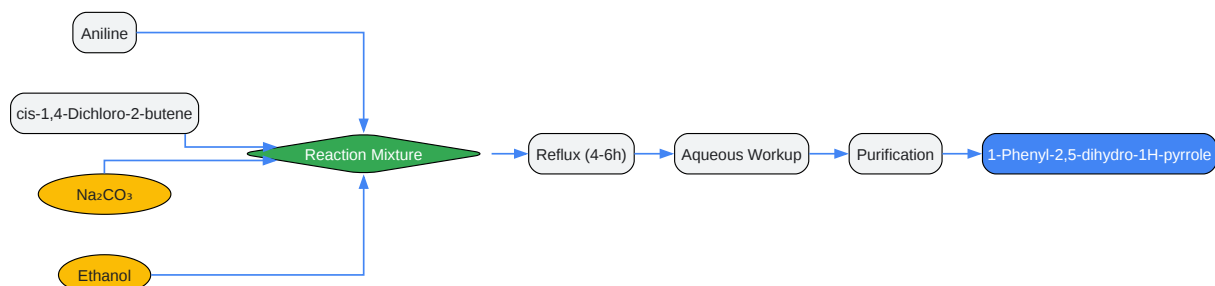
- Aniline
- cis-1,4-Dichloro-2-butene
- Sodium carbonate (Na₂CO₃)
- Ethanol
- Diethyl ether
- Saturated aqueous sodium chloride (brine)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 equivalent) and sodium carbonate (2.2 equivalents) in ethanol.
- To this stirred solution, add cis-1,4-dichloro-2-butene (1.1 equivalents) dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **1-Phenyl-2,5-dihydro-1H-pyrrole**.

Synthesis Workflow



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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